1-(2-Fluoropropyl)piperidin-4-amine hydrochloride 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1315499-89-8
VCID: VC2718090
InChI: InChI=1S/C8H17FN2.ClH/c1-7(9)6-11-4-2-8(10)3-5-11;/h7-8H,2-6,10H2,1H3;1H
SMILES: CC(CN1CCC(CC1)N)F.Cl
Molecular Formula: C8H18ClFN2
Molecular Weight: 196.69 g/mol

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

CAS No.: 1315499-89-8

Cat. No.: VC2718090

Molecular Formula: C8H18ClFN2

Molecular Weight: 196.69 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride - 1315499-89-8

Specification

CAS No. 1315499-89-8
Molecular Formula C8H18ClFN2
Molecular Weight 196.69 g/mol
IUPAC Name 1-(2-fluoropropyl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C8H17FN2.ClH/c1-7(9)6-11-4-2-8(10)3-5-11;/h7-8H,2-6,10H2,1H3;1H
Standard InChI Key SZURQHKTBMWCNS-UHFFFAOYSA-N
SMILES CC(CN1CCC(CC1)N)F.Cl
Canonical SMILES CC(CN1CCC(CC1)N)F.Cl

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride features a piperidine ring with an amine group at the 4-position and a 2-fluoropropyl substituent at the nitrogen in position 1. The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form.

Table 1: Molecular Characteristics of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

PropertyValueBasis for Estimation
Molecular FormulaC8H18ClFN2Structural analysis
Molecular Weight~196.70 g/molCalculated from atomic weights
Structural FeaturesPiperidine ring with 4-amino and 1-(2-fluoropropyl) substituentsStructural analysis
Salt FormHydrochlorideCompound name

The structure bears similarity to 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride, which has a molecular formula of C7H16ClFN2 and a molecular weight of 182.67 g/mol , differing only in the length of the fluoroalkyl chain.

PropertyPredicted CharacteristicBasis for Prediction
Physical StateCrystalline solid at room temperatureTypical for similar hydrochloride salts
ColorWhite to off-whiteCommon for pure amine hydrochloride salts
SolubilitySoluble in water; potentially soluble in polar organic solvents like methanol and ethanolBased on similar hydrochloride salts
Storage ConditionsSealed in dry environment at room temperatureSimilar to 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride
StabilityPotentially hygroscopic; may require protection from moistureCommon characteristic of amine hydrochlorides

Chemical Properties

The chemical behavior of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride would be significantly influenced by its functional groups, particularly the amine groups and the fluorine substituent, which contribute to its reactivity profile and potential interactions with biological systems.

Table 3: Anticipated Chemical Properties of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

PropertyExpected CharacteristicChemical Basis
pH in SolutionAcidicHydrochloride salt form
Hydrogen BondingHydrogen bond donor and acceptor capabilitiesPresence of primary amine group
BasicityPrimary amine (pKa ~9-10); tertiary amine (pKa ~8-9)Amine functional groups
ReactivityNucleophilic reactions via the primary amine; potential for salt formationAmine functionality
LipophilicityModerately lipophilic; enhanced by the fluoropropyl groupFluorine substituent typically increases lipophilicity
Metabolic StabilityPotentially enhanced compared to non-fluorinated analoguesC-F bond resistance to metabolic degradation

The presence of the fluorine atom in the propyl chain introduces unique electronic effects that can influence both the compound's chemical reactivity and its interactions with biological systems. Fluorine's high electronegativity affects the electron distribution within the molecule, potentially altering hydrogen bonding patterns and interaction with target proteins.

Synthesis and Preparation

Synthetic ApproachKey ReagentsPotential ChallengesReference for Similar Chemistry
N-alkylation of piperidin-4-amine with 2-fluoropropyl derivative2-Fluoropropyl tosylate or halide; piperidin-4-amineSelectivity between primary and secondary amine; purificationGeneral N-alkylation chemistry
Fluorination of a suitable precursorPrecursor with hydroxyl or other leaving group; fluorinating agent like DAST or HF/pyridineControl of stereochemistry if chiral center present; handling of fluorinating reagentsPatent WO2001002357A2 describes fluorination using "sodium nitrite and HF in pyridine"
Reduction of amide or nitrile precursorLiAlH4 or BH3 for reduction after fluorinationChemoselectivity during reduction; protection/deprotection strategiesGeneral reduction chemistry

The fluorination process might follow approaches similar to those described in patent literature, where fluorinating agents such as "sodium nitrite and HF in pyridine at ambient or below ambient temperature" are used for introducing fluorine into similar structures . Alternatively, nucleophilic fluorination with reagents like "potassium fluoride, rubidium fluoride, tetramethylammonium fluoride or tetrabutylammonium fluoride at ambient or elevated temperature in a suitable solvent such as dimethyl sulphoxide, sulpholan" might be applicable .

Analytical Characterization

Spectroscopic TechniquePredicted Key FeaturesStructural Basis
1H NMRSignals for piperidine ring (multiplets, ~1.5-3.5 ppm); CH2 and CH signals from fluoropropyl group; amine protons (broad signal)Chemical environment of hydrogen atoms
13C NMRCarbon signals from piperidine ring (~25-55 ppm); carbon signals from fluoropropyl group with characteristic C-F couplingCarbon chemical environments with F-coupling
19F NMRSignal for fluorine atom in fluoropropyl group; potential coupling pattern depending on fluorine positionFluorine chemical environment
IR SpectroscopyN-H stretching (~3300-3500 cm-1); C-F stretching (~1000-1400 cm-1); C-N stretching (~1200-1350 cm-1)Functional group vibrations
Mass SpectrometryMolecular ion corresponding to free base; fragmentation pattern likely including loss of fluoropropyl groupMolecular weight and fragmentation pathways

The presence of the fluorine atom provides a particularly valuable diagnostic tool through 19F NMR spectroscopy, which would produce a characteristic signal indicative of the fluorine's chemical environment within the molecule. Additionally, coupling between fluorine and nearby hydrogen or carbon atoms would provide structural information about the fluoropropyl group.

Chromatographic Analysis

Appropriate chromatographic methods for the analysis of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride would be selected based on its chemical properties, with consideration for the compound's basic nature and potential interactions with stationary phases.

Table 7: Potential Chromatographic Methods for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride Analysis

Chromatographic MethodSuggested ParametersAnalytical PurposeConsiderations
HPLCC18 reverse-phase column; mobile phase with buffer at appropriate pHPurity determination; quantitative analysispH control crucial due to basic nature of compound
GC-MSAppropriate column (e.g., DB-5MS); potential derivatizationStructural confirmation; trace analysisDerivatization may be needed to improve volatility
TLCSilica plates; appropriate solvent system (e.g., DCM/MeOH/NH4OH)Reaction monitoring; preliminary purity assessmentSimple, rapid screening method
Ion ChromatographyCation-exchange columnAnalysis of amine functionalityUseful for detecting related amine impurities

High-performance liquid chromatography (HPLC) would likely be the method of choice for purity determination, potentially employing a reverse-phase column with a mobile phase containing an appropriate buffer to control the ionization state of the amine groups. The specific pH of the mobile phase would need to be carefully optimized to ensure reproducible retention times and efficient separation from potential impurities.

Pharmacological Properties

Mechanism of Action

Without specific studies on 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride, potential mechanisms of action can only be hypothesized based on structurally related compounds and the known biological activities of similar chemical entities.

Table 8: Potential Pharmacological Mechanisms of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Potential MechanismStructural BasisRelated CompoundsResearch Status
Receptor BindingAmine functional groups can interact with various receptorsFluorinated piperidines have been studied for receptor interactionsHypothetical; requires experimental validation
Enzyme InhibitionStructural similarity to known enzyme inhibitorsFluorinated compounds have been investigated as enzyme inhibitorsNo specific data available for this compound
PET Tracer PotentialFluorine atom potentially suitable for 18F substitution"[18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine" has been evaluated as a "PET tracer for imaging inducible nitric oxide synthase (iNOS)" Speculative based on related compounds

The presence of the 2-fluoropropyl group might contribute to specific biological activities, potentially influencing the compound's ability to interact with various biological targets. The search results indicate that other compounds containing a 2-fluoropropyl moiety, such as "[18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine," have shown promise in PET imaging applications, specifically for inducible nitric oxide synthase (iNOS) . This suggests a potential application pathway for compounds incorporating this structural feature.

Structure-Activity Relationships

Structure-activity relationships for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride would need to be established through systematic studies, but certain predictions can be made based on general medicinal chemistry principles and the known effects of fluorine incorporation in bioactive molecules.

Table 9: Potential Structure-Activity Relationships for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Structural FeaturePotential Impact on ActivityPharmacological SignificanceResearch Status
Fluorine SubstituentEnhanced lipophilicity; metabolic stability; potential hydrogen bond acceptorMay improve blood-brain barrier penetration; extend half-lifeTheoretical; requires experimental validation
Piperidine RingConformational rigidity; potential pharmacophoreCommon scaffold in CNS-active compoundsEstablished in medicinal chemistry literature
Primary Amine at 4-PositionHydrogen bond donor; potential for ionic interactionsMay contribute to target binding specificityTheoretical for this specific compound
Salt Form (Hydrochloride)Improved solubility; potentially altered bioavailabilityPharmaceutical formulation considerationsGeneral pharmaceutical principle

The incorporation of fluorine into drug-like molecules is a well-established strategy in medicinal chemistry, often leading to enhanced metabolic stability, altered lipophilicity, and sometimes improved binding affinity to target proteins. The specific positioning of the fluorine atom within the propyl chain of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride might influence these properties in ways that would need to be determined through experimental studies.

Applications

Research Applications

Given its structural features, 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride may have several potential applications in research contexts, particularly in medicinal chemistry and imaging studies.

Table 10: Potential Research Applications of 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Research AreaPotential ApplicationRationaleCurrent Status
Medicinal ChemistryBuilding block for drug developmentFluorinated piperidines are found in various pharmaceuticalsTheoretical; no specific studies cited
PET ImagingPotential precursor for 18F-labeled tracersRelated compounds have been investigated as PET tracers Speculative based on structural features
Structure-Activity StudiesProbe to investigate fluorine effectsComparison with non-fluorinated analoguesNo specific studies available
Chemical BiologyTool compound for target identificationFunctional groups suitable for bioconjugationTheoretical application

The potential application as a precursor for positron emission tomography (PET) tracers is particularly noteworthy, given the demonstrated utility of similar fluorinated compounds in this field. The search results indicate that "[18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase" has been investigated, with promising results in a mouse model of lipopolysaccharide-induced iNOS activation . This suggests that the 2-fluoropropyl moiety may be advantageous for developing imaging agents for specific biological targets.

Therapeutic AreaPotential ApplicationSimilar CompoundsResearch Status
Central Nervous SystemNeuromodulation; receptor targetingFluorinated piperidines in CNS drugsSpeculative; requires systematic investigation
Inflammatory ConditionsPotential modulation of inflammatory pathwaysCompounds targeting nitric oxide synthase Hypothetical based on related structures
Diagnostic ImagingPET imaging agent after 18F incorporation"[18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine" for iNOS imaging Potential application requiring development
Metabolic DisordersEnzyme inhibitionVarious fluorinated pharmaceutical agentsNo specific data available
Hazard TypePotential ConcernsBased on Similar CompoundsGHS Classification Prediction
Acute ToxicityPossible oral and inhalation toxicity1-(2-Fluoroethyl)piperidin-4-amine hydrochloride has hazard statements "H302-H332" Potentially Acute Tox. 4 (H302, H332)
Skin IrritationPotential irritant properties1-(2-Fluoroethyl)piperidin-4-amine hydrochloride has hazard statement "H315" Potentially Skin Irrit. 2 (H315)
Eye IrritationMay cause serious eye irritation1-(2-Fluoroethyl)piperidin-4-amine hydrochloride has hazard statement "H319" Potentially Eye Irrit. 2 (H319)
Respiratory EffectsPotential respiratory irritant1-(2-Fluoroethyl)piperidin-4-amine hydrochloride has hazard statement "H335" Potentially STOT SE 3 (H335)
Chronic EffectsUnknown; requires specific studiesNo data availableNot classifiable without data

The closely related compound 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It would be reasonable to anticipate similar hazards for 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride, though specific toxicity studies would be necessary for definitive classification.

Safety AspectRecommended PrecautionsBasisCorresponding GHS Precautionary Statements
Personal ProtectionUse of appropriate PPE including gloves, eye protection, and respiratory protectionStandard practice for potentially hazardous chemicalsP280: Wear protective gloves/protective clothing/eye protection/face protection
Exposure PreventionAvoid breathing dust/vapors; use in well-ventilated areaSimilar to precautions for 1-(2-Fluoroethyl)piperidin-4-amine hydrochlorideP261: Avoid breathing dust/fume/gas/mist/vapors/spray
Eye ContactRinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsingStandard first aid for eye irritantsP305+P351+P338
StorageKeep in sealed container in dry place at room temperatureSimilar to storage recommendations for 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride Standard storage precautions
DisposalFollow local regulations for chemical waste disposalStandard practiceAppropriate waste disposal guidelines

The precautionary statements associated with the related compound 1-(2-Fluoroethyl)piperidin-4-amine hydrochloride include P261, P280, and P305+P351+P338 , which provide guidance on exposure prevention, personal protection, and emergency response in case of eye contact. These same precautions would be advisable for handling 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride until compound-specific safety data becomes available.

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